molecular formula C14H18N2O B11204084 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol

4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol

Cat. No.: B11204084
M. Wt: 230.31 g/mol
InChI Key: CRQXVIJRCUAAGY-UHFFFAOYSA-N
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Description

4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol is a compound that features a piperidine ring attached to a pyridine moiety through a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol typically involves the coupling of a piperidine derivative with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Pyridyl)piperidino]-2-butyn-1-ol is unique due to its combination of a pyridine and piperidine moiety linked by a butynyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-(2-pyridin-3-ylpiperidin-1-yl)but-2-yn-1-ol

InChI

InChI=1S/C14H18N2O/c17-11-4-3-10-16-9-2-1-7-14(16)13-6-5-8-15-12-13/h5-6,8,12,14,17H,1-2,7,9-11H2

InChI Key

CRQXVIJRCUAAGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC#CCO

Origin of Product

United States

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